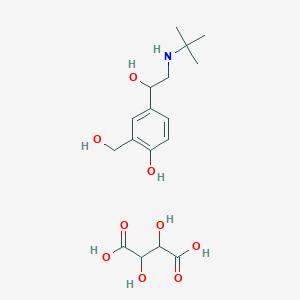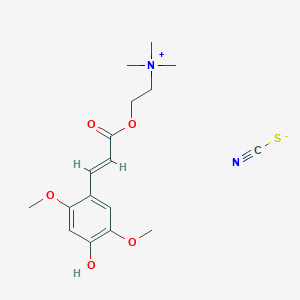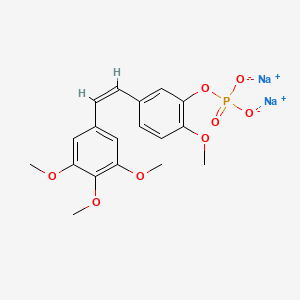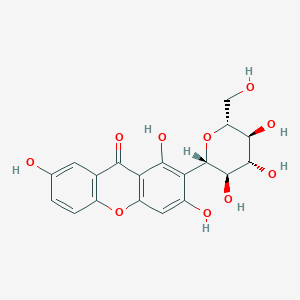
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levalbuterol tartrate, also known as levosalbutamol tartrate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is the ®-enantiomer of albuterol, which means it is a more selective and potentially safer option compared to its racemic mixture counterpart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levalbuterol tartrate can be synthesized through a multi-step process. The synthesis involves the resolution of racemic albuterol into its enantiomers, followed by the formation of the tartrate salt. The key steps include:
Resolution of Racemic Albuterol: This step separates the ®- and (S)-enantiomers of albuterol.
Formation of Levalbuterol Tartrate: The ®-enantiomer is reacted with tartaric acid to form levalbuterol tartrate.
Industrial Production Methods
Industrial production of levalbuterol tartrate involves similar steps but on a larger scale. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Levalbuterol tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Although less common, reduction reactions can also take place.
Substitution: Levalbuterol tartrate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Levalbuterol tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β2 adrenergic receptor agonists.
Biology: Research focuses on its effects on cellular signaling pathways and receptor interactions.
Medicine: Clinical studies investigate its efficacy and safety in treating asthma and COPD.
Industry: It is used in the development of inhalation therapies and other pharmaceutical formulations
Wirkmechanismus
Levalbuterol tartrate exerts its effects by selectively binding to β2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium levels, leading to muscle relaxation and bronchodilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Albuterol: A racemic mixture containing both ®- and (S)-enantiomers.
Salmeterol: A long-acting β2 adrenergic receptor agonist.
Formoterol: Another long-acting β2 agonist used in asthma and COPD treatment
Uniqueness of Levalbuterol Tartrate
Levalbuterol tartrate is unique due to its selective action on β2 adrenergic receptors, which reduces the risk of side effects associated with non-selective β agonists. Its ®-enantiomer configuration provides a more targeted therapeutic effect, making it a preferred choice for patients with asthma and COPD .
Eigenschaften
Molekularformel |
C17H27NO9 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
SQOXPNYIJRDVRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)


![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)



![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)
